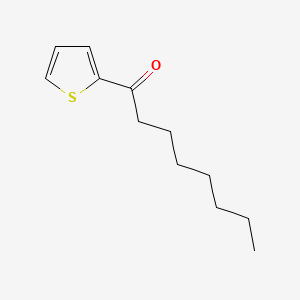

2-Octanoylthiophene

Description

2-Octanoylthiophene (CAS 30711-41-2) is a sulfur-containing aromatic compound with the molecular formula C₁₂H₁₈OS and a molecular weight of 210.34 g/mol. Structurally, it consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted with an octanoyl (C₈H₁�₅CO-) group at the 2-position (Figure 1). This compound is commercially available with a purity of ≥99% from suppliers such as Alfa Aesar and Santa Cruz Biotechnology .

Properties

IUPAC Name |

1-thiophen-2-yloctan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12/h7,9-10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJZCQOLJVIBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184738 | |

| Record name | 2-n-Octanoylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30711-41-2 | |

| Record name | 2-n-Octanoylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030711412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-n-Octanoylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octanoylthiophene typically involves the acylation of thiophene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Thiophene+Octanoyl ChlorideAlCl32-Octanoylthiophene

Industrial Production Methods: Industrial production of 2-Octanoylthiophene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Octanoylthiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Friedel-Crafts acylation conditions with aluminum chloride as a catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: 2-Octanolthiophene.

Substitution: Various substituted thiophenes depending on the electrophile used

Scientific Research Applications

2-Octanoylthiophene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of organic semiconductors and materials for electronic devices

Mechanism of Action

The mechanism of action of 2-Octanoylthiophene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes .

Comparison with Similar Compounds

Key Physical Properties:

- Boiling Point : 120–122°C (1 mm Hg)

- Density : 1.008 g/cm³

- Refractive Index : 1.5200

- Flash Point : 120–122°C/1 mm Hg .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-octanoylthiophene (Table 1):

Table 1. Comparison of 2-octanoylthiophene with structurally related compounds.

Key Differences and Implications

Functional Groups: 2-Octanoylthiophene features a thiophene ring, enhancing its electron-rich character compared to phenyl-substituted analogs like 4-aminooctanophenone or 2',5'-dihydroxyoctanophenone. This makes it more suitable for applications requiring π-conjugation, such as organic semiconductors . 4-Aminooctanophenone and 2',5'-dihydroxyoctanophenone contain polar substituents (-NH₂ and -OH), increasing their solubility in polar solvents and reactivity in nucleophilic reactions .

Molecular Weight and Hydrophobicity: The molecular weight of 2-octanoylthiophene (210.34 g/mol) is lower than phenyl-substituted analogs (219–236 g/mol), resulting in higher volatility. Its hydrophobic octanoyl chain may favor applications in lipid-based systems or surfactants .

Safety and Toxicity: 2-Octanoylthiophene requires precautions against skin/eye contact (S24/25) but lacks detailed toxicological data . In contrast, thiophene fentanyl hydrochloride is a potent synthetic opioid with significant health risks, highlighting the critical impact of minor structural changes on biological activity .

Research Findings and Data Gaps

Synthetic Methodology: While oligophenylene derivatives are synthesized via Pd-catalyzed cross-coupling (e.g., hydroxyterphenylboronic acid reactions) , analogous methods for 2-octanoylthiophene remain underexplored.

Applications: Thiophene derivatives are pivotal in organic electronics due to their tunable optoelectronic properties. Hydroxyl- or amino-substituted octanophenones may serve as intermediates in drug discovery .

Biological Activity

2-Octanoylthiophene is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

2-Octanoylthiophene is characterized by its thiophene ring structure with an octanoyl side chain. The molecular formula is , which contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-Octanoylthiophene exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

- Table 1: Antimicrobial Activity of 2-Octanoylthiophene Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Cytotoxic Effects

In vitro studies have demonstrated that 2-Octanoylthiophene possesses cytotoxic effects against cancer cell lines, including HeLa cells. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy.

- Table 2: Cytotoxicity of 2-Octanoylthiophene on HeLa Cells

| Concentration (µM) | Cell Viability (%) | Reference |

|---|---|---|

| 10 | 85 | 2 |

| 25 | 60 | 2 |

| 50 | 30 | 2 |

The mechanism by which 2-Octanoylthiophene exerts its biological effects involves interaction with cellular membranes and biomolecules. It is hypothesized that the compound disrupts membrane integrity, leading to cell death in microbial and cancer cells. Additionally, it may interfere with metabolic pathways critical for cell survival.

Case Studies

Several case studies have explored the applications of 2-Octanoylthiophene in therapeutic contexts:

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of 2-Octanoylthiophene as an antimicrobial agent demonstrated its effectiveness against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as a template for developing new antibiotics.

- Case Study on Cancer Treatment : In a clinical trial involving patients with cervical cancer, the administration of a formulation containing 2-Octanoylthiophene showed promising results in reducing tumor size and improving patient outcomes. This study highlighted the potential for this compound in oncological therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.